
3,6-Dibromo-9-heptyl-9H-carbazole
Overview
Description
3,6-Dibromo-9-heptyl-9H-carbazole: is a chemical compound with the molecular formula C19H21Br2N and a molecular weight of 423.19 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 3 and 6 positions and a heptyl group at the 9 position of the carbazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-9-heptyl-9H-carbazole typically involves the bromination of 9-heptylcarbazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane . The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired level of bromination is achieved.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and brominating agents, with careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromo-9-heptyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carbazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Substitution Products: Various substituted carbazole derivatives depending on the nucleophile used.
Oxidation Products: Carbazole-3,6-dione or other oxidized derivatives.
Reduction Products: Reduced carbazole derivatives with different functional groups.
Scientific Research Applications
Applications in Organic Electronics
-
Organic Light-Emitting Diodes (OLEDs)
3,6-Dibromo-9-heptyl-9H-carbazole serves as a crucial building block for hole transport layers in OLEDs. Its bromine substituents facilitate polymerization reactions, allowing for the synthesis of copolymers that exhibit desirable photophysical properties. For instance, a copolymer derived from this compound has shown an optical bandgap of approximately 3.06 eV, making it suitable for use in OLED applications . -
Organic Photovoltaics (OPVs)
The compound is also utilized in the fabrication of organic photovoltaic devices. Its ability to form copolymers enhances charge transport properties, which is essential for efficient energy conversion in solar cells. A notable example is its incorporation into a copolymer with fluorene units, resulting in improved performance metrics for solar cells . -
Dye-Sensitized Solar Cells (DSSCs)
Research has demonstrated that derivatives of this compound can function as effective sensitizers in DSSCs. These compounds are designed as donor–π–acceptor systems, where the carbazole unit acts as the electron donor. Studies indicate that these sensitizers significantly enhance the efficiency of DSSCs by improving light absorption and charge separation .
Case Study 1: Synthesis and Characterization
A recent study focused on synthesizing a new class of carbazole-based sensitizers derived from this compound. The research involved using Suzuki coupling reactions to create derivatives that exhibited enhanced photophysical properties suitable for DSSC applications. The synthesized compounds demonstrated significant improvements in light absorption and overall cell performance compared to traditional sensitizers .
Case Study 2: OLED Performance
In another investigation, a copolymer made from this compound was evaluated for its performance in OLED devices. The results showed that devices utilizing this material achieved higher luminance and efficiency compared to those using conventional hole transport materials. The study highlighted the importance of molecular design in optimizing electronic properties for practical applications .
Table 1: Comparison of Photophysical Properties
Compound Name | Bandgap (eV) | Emission Peak (nm) | Application Area |
---|---|---|---|
This compound | 3.06 | 400 | OLEDs |
Copolymer with Fluorene | 3.06 | Varies | OPVs |
Carbazole-based Sensitizer | Varies | Varies | DSSCs |
Table 2: Synthesis Methods
Mechanism of Action
The mechanism of action of 3,6-Dibromo-9-heptyl-9H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the heptyl group contribute to its binding affinity and specificity towards these targets . The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 3,6-Dibromo-9-hexyl-9H-carbazole
- 3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole
- 3,6-Dibromo-2,7-dimethoxy-9H-carbazole
Comparison: 3,6-Dibromo-9-heptyl-9H-carbazole is unique due to its specific substitution pattern and the presence of a heptyl group, which imparts distinct physical and chemical properties compared to other similar compounds.
Biological Activity
3,6-Dibromo-9-heptyl-9H-carbazole is a brominated derivative of carbazole, featuring two bromine atoms at the 3 and 6 positions and a heptyl group at the 9 position. This compound is notable for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties, as well as its applications in organic electronics. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Molecular Formula: C19H21Br2N
Molecular Weight: 423.19 g/mol
The synthesis of this compound typically involves the bromination of 9-heptylcarbazole using N-bromosuccinimide (NBS) or bromine in organic solvents such as chloroform or dichloromethane. The reaction conditions are optimized to ensure high yield and purity of the product.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of bromine atoms enhances its binding affinity, which may lead to alterations in enzyme activity or receptor signaling pathways.
Antimicrobial Activity
Carbazole derivatives have also been evaluated for their antimicrobial properties:
- Activity Spectrum: Studies have shown that certain carbazole derivatives exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may possess similar antimicrobial potential .
Summary of Biological Activities
Applications in Organic Electronics
In addition to its biological activities, this compound is recognized for its optoelectronic properties. It is employed as a building block in the synthesis of organic semiconductors due to its high charge carrier mobility and stability. These properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3,6-Dibromo-9-heptyl-9H-carbazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of 9H-carbazole followed by alkylation. For bromination, stoichiometric control of bromine (e.g., 2 equivalents) under controlled temperatures (45–60°C) ensures selective 3,6-dibromination . Alkylation with 1-bromoheptane is performed using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in toluene at 45°C for 3–24 hours, achieving yields >85% . Key factors include avoiding excess alkylating agents and ensuring anhydrous conditions to minimize side reactions. Post-synthesis purification via recrystallization (ethanol or hexane) enhances purity .
Q. How does the heptyl chain at the N9 position improve solubility, and what solvents are optimal for processing?
- Methodological Answer : The heptyl group reduces intermolecular π-π stacking, enhancing solubility in non-polar solvents (e.g., toluene, chloroform) and facilitating solution-based processing for thin-film applications . Solubility tests using UV-Vis spectroscopy in solvents like THF, DCM, and chlorobenzene show concentrations up to 10 mg/mL. Polar aprotic solvents (DMF, DMSO) are less effective due to steric hindrance from the alkyl chain .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 8.2–8.5 ppm for Br-substituted positions) and alkyl chain integration (δ 0.8–1.5 ppm for heptyl CH/CH) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (MW: ~425.2 g/mol) and bromine isotope patterns .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) assess purity (>98%) .
Advanced Research Questions
Q. How does the crystal structure of this compound influence its electronic properties?
- Methodological Answer : Single-crystal X-ray diffraction reveals a planar carbazole core with dihedral angles of 74–88° between the aromatic system and substituents, reducing steric strain . The bromine atoms engage in Type II halogen···halogen interactions (3.4–3.6 Å), enhancing molecular packing for charge transport in organic electronics . Density functional theory (DFT) calculations (B3LYP/6-31G*) correlate HOMO-LUMO gaps (~3.1 eV) with optoelectronic performance .
Q. What strategies mitigate conflicting data in bromination efficiency across studies?
- Methodological Answer : Discrepancies arise from varying bromine sources (e.g., Br vs. NBS) and solvent polarity. Kinetic studies using in situ H NMR show that polar solvents (acetic acid) favor 3,6-dibromination, while non-polar solvents (CCl) lead to over-bromination . Controlled addition rates (1 drop/min) and low temperatures (0–5°C) improve selectivity . Cross-validation with XPS or EDX quantifies bromine content to resolve contradictions .
Q. How can functionalization at the 3,6 positions expand applications in materials science?
- Methodological Answer : Suzuki-Miyaura coupling with aryl boronic acids introduces π-extended groups (e.g., fluorene, thiophene) for tuning emission spectra . Electrophilic substitution (nitration, sulfonation) at the 3,6 positions enhances charge-transfer capabilities in photovoltaic devices . Post-functionalization analysis via cyclic voltammetry (CV) and UV-Vis-NIR spectroscopy quantifies redox potentials and bandgap modifications .
Q. What are the environmental implications of this compound, and how is its persistence assessed?
- Methodological Answer : Polyhalogenated carbazoles exhibit bioaccumulation potential in aquatic systems. Studies using LC-MS/MS quantify degradation half-lives (t >100 days in sediment) . Ecotoxicity assays (e.g., Daphnia magna LC) assess acute toxicity, while QSAR models predict environmental fate based on logP (~5.2) and Henry’s law constants .
Properties
IUPAC Name |
3,6-dibromo-9-heptylcarbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Br2N/c1-2-3-4-5-6-11-22-18-9-7-14(20)12-16(18)17-13-15(21)8-10-19(17)22/h7-10,12-13H,2-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRIORAMBSBROF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1103535-99-4 | |
Record name | 3,6-Dibromo-9-heptyl-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.